molecular formula C11H21N3O3 B13984594 tert-Butyl (1-carbamoylpiperidin-4-yl)carbamate

tert-Butyl (1-carbamoylpiperidin-4-yl)carbamate

Cat. No.: B13984594
M. Wt: 243.30 g/mol
InChI Key: QEXFMEWFKVNFQF-UHFFFAOYSA-N
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Description

tert-Butyl (1-carbamoylpiperidin-4-yl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a piperidine ring substituted with a carbamoyl group and a tert-butyl carbamate group. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-carbamoylpiperidin-4-yl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and carbamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and reduced production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (1-carbamoylpiperidin-4-yl)carbamate can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride or sodium borohydride

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products:

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: Substituted carbamates

Scientific Research Applications

Chemistry: tert-Butyl (1-carbamoylpiperidin-4-yl)carbamate is used as a building block in the synthesis of complex organic molecules. It serves as a protecting group for amines, allowing for selective reactions to occur without interference from the amine functionality.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of bioactive molecules.

Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1-carbamoylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the piperidine ring can interact with receptor sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • tert-Butyl (4-methylpiperidin-4-yl)carbamate
  • tert-Butyl (1-isopropylpiperidin-4-yl)carbamate
  • tert-Butyl (1-acetylpiperidin-4-yl)carbamate

Comparison:

    tert-Butyl (4-methylpiperidin-4-yl)carbamate: Similar in structure but with a methyl group instead of a carbamoyl group, leading to different reactivity and applications.

    tert-Butyl (1-isopropylpiperidin-4-yl)carbamate: Contains an isopropyl group, which affects its steric properties and reactivity.

    tert-Butyl (1-acetylpiperidin-4-yl)carbamate:

Conclusion

tert-Butyl (1-carbamoylpiperidin-4-yl)carbamate is a versatile compound with significant applications in various scientific fields. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable tool in organic synthesis, biological research, and industrial applications.

Properties

Molecular Formula

C11H21N3O3

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl N-(1-carbamoylpiperidin-4-yl)carbamate

InChI

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)13-8-4-6-14(7-5-8)9(12)15/h8H,4-7H2,1-3H3,(H2,12,15)(H,13,16)

InChI Key

QEXFMEWFKVNFQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)N

Origin of Product

United States

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